2-({4-[(E)-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile
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Overview
Description
2-[(4-{[(2Z,5E)-2-[(2,3-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a dichlorophenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2Z,5E)-2-[(2,3-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions. The dichlorophenyl group is then introduced via a substitution reaction, followed by the formation of the imino group through condensation with an appropriate aldehyde. The final step involves the coupling of the thiazolidine derivative with a benzonitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2Z,5E)-2-[(2,3-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(4-{[(2Z,5E)-2-[(2,3-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2Z,5E)-2-[(2,3-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-{[(2Z,5E)-2-[(2,3-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE
- 2-[(4-{[(2Z,5E)-2-[(2,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE
- 2-[(4-{[(2Z,5E)-2-[(2,5-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE
Uniqueness
The uniqueness of 2-[(4-{[(2Z,5E)-2-[(2,3-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE lies in its specific structural features, such as the position and type of substituents on the aromatic rings, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H15Cl2N3O2S |
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Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-[[4-[(E)-[2-(2,3-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C24H15Cl2N3O2S/c25-19-6-3-7-20(22(19)26)28-24-29-23(30)21(32-24)12-15-8-10-18(11-9-15)31-14-17-5-2-1-4-16(17)13-27/h1-12H,14H2,(H,28,29,30)/b21-12+ |
InChI Key |
QZLISZWGSOUTQM-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C#N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C#N |
Origin of Product |
United States |
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